molecular formula C13H19N5 B6806557 N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine

N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B6806557
M. Wt: 245.32 g/mol
InChI Key: INQRUTVWWBTGMO-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core

Properties

IUPAC Name

N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-9-6-12-13(15-4-5-18(12)17-9)16-11-3-2-10(7-11)8-14/h4-6,10-11H,2-3,7-8,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQRUTVWWBTGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)NC3CCC(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentylamine derivative, which is then reacted with various reagents to form the pyrazolo[1,5-a]pyrazine core. Key steps include:

    Formation of Cyclopentylamine Derivative: Starting from cyclopentanone, the compound undergoes reductive amination to form 3-(aminomethyl)cyclopentylamine.

    Cyclization: The cyclopentylamine derivative is then subjected to cyclization with appropriate pyrazole precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrrolopyrazine derivatives

Uniqueness

N-[3-(aminomethyl)cyclopentyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific structural features, such as the cyclopentylamine moiety and the pyrazolo[1,5-a]pyrazine core. These features confer distinct biological activities and chemical reactivity compared to similar compounds.

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